2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12-18(13(2)25-20-12)26(23,24)22-10-14-6-4-5-7-16(14)17(11-22)15-8-19-21(3)9-15/h4-9,17H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGAROAJZDBHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxazole and pyrazole rings, followed by their attachment to the tetrahydroisoquinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- A tetrahydroisoquinoline backbone
- A sulfonyl group attached to an oxazole ring
- A pyrazole moiety
This unique arrangement contributes to its diverse biological activities.
Molecular Formula and Weight
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 392.48 g/mol
Anticancer Activity
Research indicates that compounds containing oxazole and sulfonamide functionalities exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Prostate Cancer
A study conducted by researchers at Osmania University demonstrated that derivatives of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl] compounds showed promising results in inhibiting the proliferation of prostate cancer cells. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, suggesting its potential use as an antibiotic agent.
Data Table: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neurological Applications
The tetrahydroisoquinoline structure is known for its neuroprotective effects. Compounds with similar structures have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In a study published in the Journal of Medicinal Chemistry, the compound was tested in animal models for its neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in neuronal cell death and improvement in cognitive function tests .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the oxazole ring.
- Sulfonation to introduce the sulfonyl group.
- Construction of the tetrahydroisoquinoline framework.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to various functional groups can enhance potency and selectivity against specific targets.
Data Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Increased alkyl chain | Enhanced lipophilicity and absorption |
| Altered nitrogen position | Improved receptor binding affinity |
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl Substituents
A closely related analogue, 2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS: 2034463-95-9), replaces the dimethyl oxazole with a 3-chloro-4-methoxyphenyl group (). The chloro group may enhance binding to hydrophobic pockets in biological targets, while the methoxy group could influence electron distribution.
Another analogue, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one (CAS: 379249-75-9), diverges significantly with a thienopyrimidinone core but retains the dimethyl oxazole substituent (). The methylsulfanyl linker and thienopyrimidinone system suggest distinct electronic properties and possible applications in kinase inhibition, contrasting with the tetrahydroisoquinoline scaffold’s typical role in neurotransmitter receptor modulation.
Implications of Substituent Variations
| Property | Target Compound | 3-Chloro-4-Methoxyphenyl Analogue | Thienopyrimidinone Analogue |
|---|---|---|---|
| Core Structure | Tetrahydroisoquinoline | Tetrahydroisoquinoline | Thieno[2,3-d]pyrimidin-4-one |
| Sulfonyl Substituent | 3,5-Dimethyl-1,2-oxazole | 3-Chloro-4-methoxyphenyl | 3,5-Dimethyl-1,2-oxazole (methylsulfanyl linker) |
| Molecular Weight | ~417 g/mol (estimated) | 417.9 g/mol | 453.5 g/mol (estimated) |
| Key Functional Groups | Sulfonyl, oxazole, pyrazole | Sulfonyl, chloro, methoxy, pyrazole | Sulfanyl, oxazole, thienopyrimidinone |
| Potential Bioactivity | CNS modulation (e.g., serotonin receptors) | Enhanced lipophilicity for membrane penetration | Kinase inhibition (e.g., EGFR) |
Research Findings and Implications
- Solubility and Bioavailability: The sulfonyl group in the target compound increases hydrophilicity, which may enhance aqueous solubility relative to the thienopyrimidinone analogue’s methylsulfanyl linker .
- Synthetic Feasibility: The target compound’s synthesis likely benefits from established protocols for tetrahydroisoquinoline derivatives, whereas the thienopyrimidinone analogue requires specialized heterocyclic coupling steps .
Biological Activity
The compound 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline exhibits significant biological activity that has been the subject of various studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an oxazole ring and a tetrahydroisoquinoline moiety. The sulfonyl group enhances its biological activity by improving solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the oxazole and pyrazole rings demonstrate potent anticancer properties. For instance, compounds similar to the one have shown inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma (HT-29) | 2.76 |
| Human ovarian adenocarcinoma (OVXF 899) | 9.27 |
| Human renal cancer (RXF 486) | 1.143 |
These values indicate that the compound may possess significant selectivity against certain cancer types, particularly renal cancer .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known COX inhibitors. Studies have shown that related compounds exhibit inhibitory activity against cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response. The sulfonamide group is often associated with enhanced anti-inflammatory properties due to its ability to interact with enzyme active sites .
Antimicrobial Properties
Compounds containing the oxazole ring have been reported to exhibit antimicrobial activity. For example, derivatives have shown efficacy against various bacterial strains, suggesting that this compound could be explored for developing new antibacterial agents .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with target enzymes such as COX and various kinases involved in cancer progression.
- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Certain derivatives have been shown to modulate ROS levels within cells, contributing to their anticancer effects.
Case Studies
A notable study investigated the cytotoxic effects of structurally similar compounds on human cervical cancer cells (HeLa). The results revealed that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest at the G2/M phase .
Another study focused on the anti-inflammatory properties of similar sulfonamide-containing compounds demonstrated significant reductions in pro-inflammatory cytokines in vitro, highlighting their potential for treating inflammatory diseases .
Q & A
Q. What synthetic routes are commonly employed to prepare 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroisoquinoline core. Key steps include:
- Sulfonylation : Reacting 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in dichloromethane at 0–25°C for 6–12 hours .
- Intermediate Purification : Post-sulfonylation, intermediates are isolated via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized by -NMR and LC-MS to confirm regioselectivity .
- Key Intermediates : 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline and activated sulfonyl chlorides are pivotal for achieving high yields (>70%) .
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- -NMR : Key peaks include the singlet for the 3,5-dimethylisoxazole protons (δ 2.35–2.50 ppm) and the multiplet for the tetrahydroisoquinoline protons (δ 3.10–4.20 ppm). Pyrazole protons appear as a singlet at δ 7.60–7.80 ppm .
- LC-MS : The molecular ion peak ([M+H]) should match the theoretical mass (e.g., ~417.9 g/mol for the base structure). Fragmentation patterns confirm the sulfonyl and pyrazole moieties .
- FT-IR : Sulfonyl S=O stretches appear at 1150–1250 cm, and aromatic C-H bends for the isoxazole ring at 650–800 cm .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when scaling up the sulfonylation step?
- Methodological Answer : Discrepancies often arise from:
- Solvent Polarity : Lower yields in polar aprotic solvents (e.g., DMF) due to side reactions. Optimize using dichloromethane or THF with controlled moisture levels (<50 ppm) .
- Temperature Control : Exothermic sulfonylation requires strict maintenance at 0–5°C during reagent addition to prevent decomposition .
- Catalytic Additives : Adding 1–2 mol% of DMAP (4-dimethylaminopyridine) improves sulfonyl chloride activation, enhancing yields by 15–20% .
Q. How can computational modeling predict regioselectivity in the sulfonylation of tetrahydroisoquinoline derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps of the tetrahydroisoquinoline nitrogen lone pairs. The most nucleophilic site (typically N1) reacts preferentially with sulfonyl chlorides .
- Docking Studies : Molecular docking with sulfonyl chloride analogs into the tetrahydroisoquinoline scaffold identifies steric and electronic barriers. For example, bulky substituents on C4 reduce accessibility to N1 .
- Validation : Compare computed -NMR shifts (via ACD/Labs or ChemDraw) with experimental data to confirm predicted regiochemistry .
Q. What analytical approaches differentiate between sulfonate ester vs. sulfonamide byproducts in the reaction mixture?
- Methodological Answer :
- TLC Monitoring : Use silica plates with 5% MeOH in CHCl. Sulfonate esters (R ~0.6) migrate faster than sulfonamides (R ~0.4) due to polarity differences .
- HR-MS/MS : Sulfonate esters show fragment ions corresponding to [M – SO], while sulfonamides retain the –SO– group in fragmentation .
- -NMR : Sulfonate esters exhibit a carbonyl carbon at δ 165–170 ppm, absent in sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
